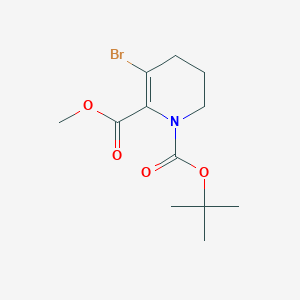

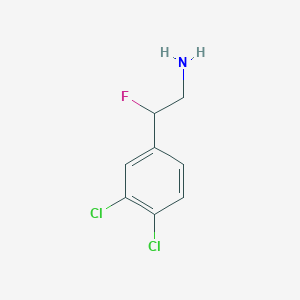

![molecular formula C10H16N2O2 B1475215 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde CAS No. 1565517-45-4](/img/structure/B1475215.png)

1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-(2-(tert-Butoxy)ethyl)-1H-pyrazole-4-carbaldehyde (also known as 1-TBCA) is a chemical compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless to yellowish-brown liquid that is soluble in water and alcohol. 1-TBCA is a versatile compound with a wide range of applications in scientific research, including in organic synthesis, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde and its derivatives are significant in chemical synthesis, demonstrating versatility in forming complex molecules. For example, pyrazole-alkaloids with a pyrrole ring, derived from watermelon seeds, have been studied for their melanogenesis inhibitory activity, indicating modest effectiveness without cytotoxicity (Kikuchi et al., 2015). Similarly, Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes facilitated the synthesis of pyrazolo[4,3-c]pyridines, showcasing the compound's utility in creating heterocyclic architectures (Vilkauskaitė et al., 2011).

Antimicrobial and Antioxidant Properties

Compounds containing the 1H-pyrazole-4-carbaldehyde moiety have been investigated for their antimicrobial and antioxidant properties. A study synthesized new quinolinyl chalcones containing a pyrazole group, which showed promising anti-microbial properties against various bacterial and fungal strains, with some compounds displaying moderate anti-oxidant activity (Prasath et al., 2015). Another investigation produced Schiff bases of chitosan with heteroaryl pyrazole derivatives, exhibiting significant antimicrobial activity and no cytotoxic effects (Hamed et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical framework of this compound serves as a precursor in synthesizing a wide range of heterocyclic compounds. For example, synthesis methods involving this compound and its analogs have led to the creation of pyrazole fused pyrans with antimicrobial, antioxidant, and potential therapeutic activities (Gurunanjappa et al., 2016). Additionally, the compound's derivatives have been used to generate 1,2,3-triazolyl pyrazole derivatives showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Propiedades

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-5-4-12-7-9(8-13)6-11-12/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVAHXWHWOXUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

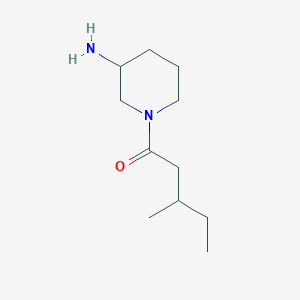

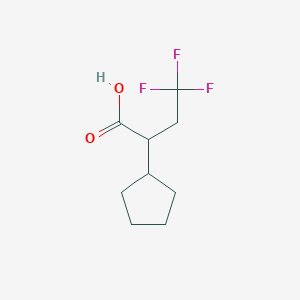

![3-[5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B1475132.png)

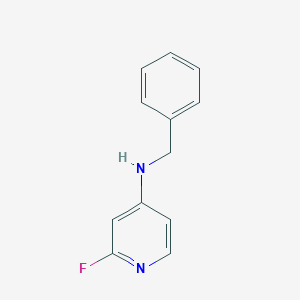

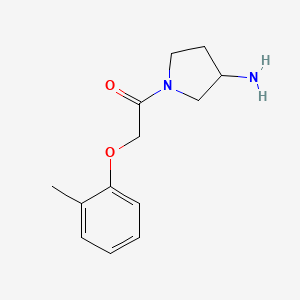

![tert-Butyl 2-[(E)-3-ethoxy-3-oxo-1-propenyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475133.png)

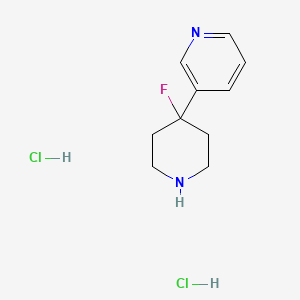

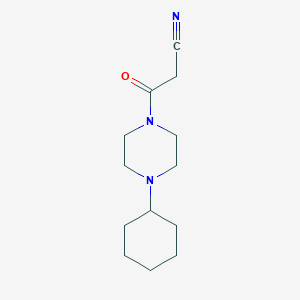

![[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1475137.png)

![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)

![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)